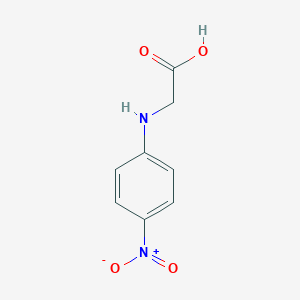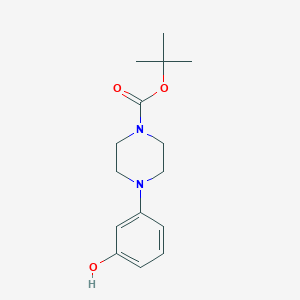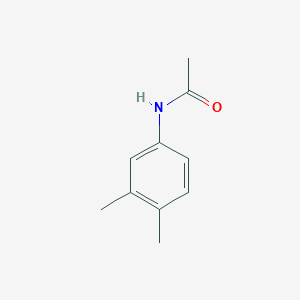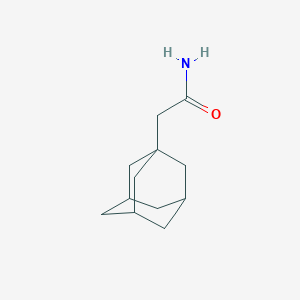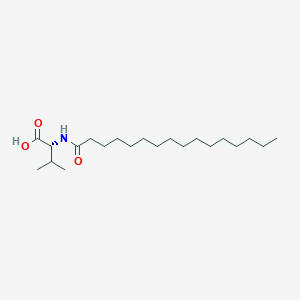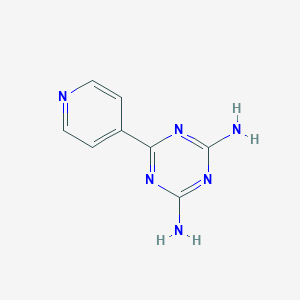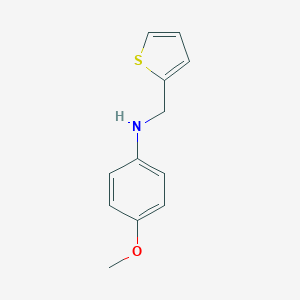
4-methoxy-N-(thiophen-2-ylmethyl)aniline
Übersicht
Beschreibung
4-methoxy-N-(thiophen-2-ylmethyl)aniline (4-MTA) is a synthetically produced chemical compound that has been used for a variety of scientific research applications. It is an aromatic amine with a molecular weight of 209.28 g/mol and a melting point of approximately 176 degrees Celsius. 4-MTA is a highly versatile compound that is used in various biological and biochemical processes. It has been used in the study of various diseases, including cancer and neurodegenerative disorders.
Wissenschaftliche Forschungsanwendungen
Application in Optical Materials
- Specific Scientific Field : Materials Science, specifically in the development of organic nonlinear optic (NLO) materials .
- Summary of the Application : The compound is used in the growth of organic aromatic single crystals, which have potential applications in various photonic technologies such as holographic imaging, integrated optics, frequency conversion, frequency mixing, optical data storage, optical communication, and photonic-integrated circuitry .
- Methods of Application or Experimental Procedures : The organic aromatic 4-methoxy-2-nitroaniline single crystal was grown by the slow evaporation method . The crystal structure was confirmed using single crystal and powder X-ray diffraction (XRD) studies .
- Results or Outcomes : The grown crystal belongs to an orthorhombic crystal system with unit cell parameters a = 16.17 Å, b = 6.55 Å, c = 7.14 Å, α = 90°, β = 90°, and γ = 90° . The optical properties were analyzed by UV–Vis-NIR studies, and the optical parameters were calculated . The photoluminescence analysis reveals that the high-intensity emission peak was observed around 599 nm . The thermal (TG/DTA) analyses were used to investigate the melting and decomposition points of the grown 4-methoxy-2-nitroaniline single crystal . The nonlinear optical properties were measured using the Z-scan technique, with a 532 nm diode pumped continuous wave (CW) Nd:YAG laser .
Application in Optical Sensors
- Specific Scientific Field : Materials Science, specifically in the development of optical sensors .
- Summary of the Application : The compound is used in the development of optical sensors . The 4-methoxy-2-nitroaniline single crystal possessing the self-defocusing performance might serve as an excellent candidate for application in the protection of optical sensors .
- Methods of Application or Experimental Procedures : The nonlinear optical properties of 4-methoxy-2-nitroaniline were measured using the Z-scan technique, with a 532 nm diode pumped continuous wave (CW) Nd:YAG laser .
- Results or Outcomes : The real and imaginary parts of the third-order nonlinear optical susceptibility were determined .
Application as a Chemosensor for Silver Ions
- Specific Scientific Field : Analytical Chemistry, specifically in the development of chemosensors .
- Summary of the Application : 4-Methoxy-N-((thiophen-2-yl)methyl)benzenamine was found to be a highly selective chemosensor for Ag+ ion in a methanol–water (1:1 v/v) mixture over other metal ions .
- Methods of Application or Experimental Procedures : The compound was tested in a methanol–water (1:1 v/v) mixture against various metal ions .
- Results or Outcomes : The limit of detection (LOD) for Ag+ ion was found to be 5.0 × 10−6 mol L−1 .
Eigenschaften
IUPAC Name |
4-methoxy-N-(thiophen-2-ylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NOS/c1-14-11-6-4-10(5-7-11)13-9-12-3-2-8-15-12/h2-8,13H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWFLDMRZSFKKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30357094 | |
| Record name | 4-Methoxy-N-[(thiophen-2-yl)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(thiophen-2-ylmethyl)aniline | |
CAS RN |
3139-29-5 | |
| Record name | 4-Methoxy-N-[(thiophen-2-yl)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



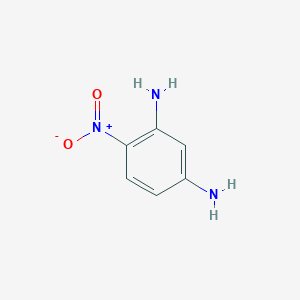

![3,4-dihydrocyclopenta[b]indol-2(1H)-one](/img/structure/B181765.png)

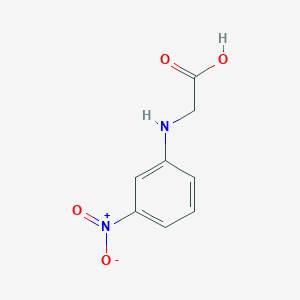
![3H-Diazirine, 3-chloro-3-[4-(trifluoromethyl)phenyl]-](/img/structure/B181769.png)
